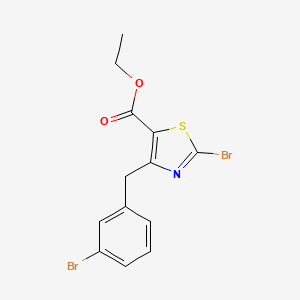

Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC20366667

Molecular Formula: C13H11Br2NO2S

Molecular Weight: 405.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11Br2NO2S |

|---|---|

| Molecular Weight | 405.11 g/mol |

| IUPAC Name | ethyl 2-bromo-4-[(3-bromophenyl)methyl]-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C13H11Br2NO2S/c1-2-18-12(17)11-10(16-13(15)19-11)7-8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3 |

| Standard InChI Key | OEDILAZTCNEVAH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=CC=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s thiazole core (a five-membered ring containing sulfur and nitrogen atoms) is substituted at three positions:

-

Position 2: A bromine atom, which enhances electrophilic reactivity and influences intermolecular interactions.

-

Position 4: A 3-bromobenzyl group, introducing aromaticity and steric bulk.

-

Position 5: An ethyl carboxylate ester, contributing to solubility in organic solvents and serving as a handle for further derivatization .

The presence of two bromine atoms—one on the thiazole ring and another on the benzyl substituent—imparts significant molecular weight (405.11 g/mol) and polarizability, factors critical in crystallization and intermolecular binding studies .

Synthetic Methodologies

Regioselective Thiazole Formation

Recent advances in thiazole synthesis, such as the base-promoted cyclization of dithioates and active methylene isocyanides, offer insights into potential routes for this compound . For example:

-

Precursor Preparation: Alkyl 2-(methylthio)-2-thioxoacetates react with α-isocyano esters under basic conditions (e.g., K2CO3) to form 4,5-disubstituted thiazoles.

-

Bromination: Post-cyclization bromination at position 2 using N-bromosuccinimide (NBS) or in dichloromethane.

-

Benzylation: Introduction of the 3-bromobenzyl group via alkylation with 3-bromobenzyl bromide in the presence of a base like NaH .

Table 1: Comparative Synthetic Routes for Brominated Thiazoles

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole cyclization | K2CO3, DMF, rt | 85–92 | |

| C2 Bromination | NBS, CH2Cl2, 0°C to rt | 78 | |

| C4 Benzylation | 3-Bromobenzyl bromide, NaH, THF, reflux | 65 |

Challenges and Optimizations

-

Regioselectivity: Competing reactions at thiazole positions 2 and 4 require precise control of stoichiometry and reaction time .

-

Steric Hindrance: The 3-bromobenzyl group’s bulk may slow benzylation, necessitating elevated temperatures or catalytic phase-transfer agents.

Applications and Biological Relevance

Material Science Applications

The bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of conjugated polymers for organic electronics .

Comparison with Analogous Thiazole Derivatives

Ethyl 2-Bromo-4-(2-Ethoxybenzyl)Thiazole-5-Carboxylate

This analogue (CAS 1206908-27-1) replaces the 3-bromobenzyl group with a 2-ethoxybenzyl moiety, altering:

-

Solubility: Increased hydrophilicity due to the ethoxy group.

-

Bioactivity: Reduced halogen bonding capacity, potentially diminishing target affinity.

Table 2: Key Differences Between 3-Bromo- and 2-Ethoxy-Substituted Analogues

| Property | 3-Bromobenzyl Derivative | 2-Ethoxybenzyl Derivative |

|---|---|---|

| Molecular Weight | 405.11 g/mol | 370.3 g/mol |

| LogP (Predicted) | 4.2 | 3.8 |

| Synthetic Yield (%) | 65 | 72 |

Future Directions and Challenges

Research Priorities

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

-

Solubility Optimization: Prodrug strategies (e.g., ester hydrolysis to carboxylic acids) to enhance aqueous solubility.

-

Mechanistic Studies: DFT calculations to elucidate regioselectivity in synthesis and reaction pathways .

Synthetic Improvements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume